molecular formula C14H18BrNO2 B5661562 2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone CAS No. 5334-12-3

2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone

Cat. No.: B5661562
CAS No.: 5334-12-3
M. Wt: 312.20 g/mol
InChI Key: BUFMLEKIQUUORU-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone is an organic compound with a complex structure that includes a brominated phenoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone typically involves the reaction of 4-bromo-3-methylphenol with piperidine and an appropriate acylating agent. One common method includes the following steps:

    Formation of the phenoxy intermediate: 4-bromo-3-methylphenol is reacted with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.

    Acylation: The phenoxide ion is then reacted with 1-chloro-2-piperidin-1-ylethanone under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Corresponding ketones.

    Reduction: Corresponding alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The brominated phenoxy group and piperidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-methylphenoxy)acetic acid
  • 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate

Uniqueness

2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone is unique due to its combination of a brominated phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-11-9-12(5-6-13(11)15)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFMLEKIQUUORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967954
Record name 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-12-3
Record name 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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